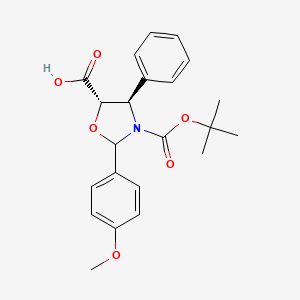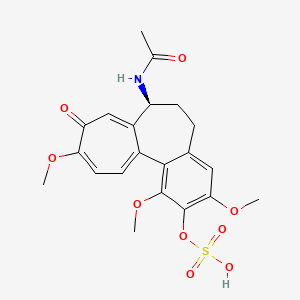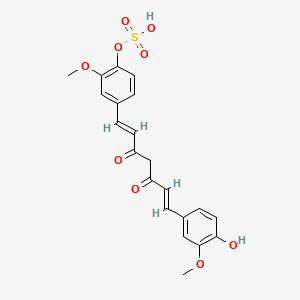
SN-38 Hydroxy Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
SN-38 Hydroxy Acid is synthesized from camptothecin, a naturally occurring alkaloid. The synthesis involves several steps, including the selective hydroxylation of camptothecin at the 10th position to yield 10-hydroxycamptothecin, followed by ethylation at the 7th position . The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as nanostructured lipid carriers and liposomal formulations to enhance its solubility and stability . These methods involve the encapsulation of this compound in lipid-based nanoparticles, which are prepared using hot ultrasonication and solvent evaporation/emulsification methods .
化学反応の分析
Types of Reactions
SN-38 Hydroxy Acid undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation reactions.
Common Reagents and Conditions
Hydrolysis: This reaction is catalyzed by carboxylesterases, converting irinotecan to this compound.
Oxidation: this compound can be oxidized under specific conditions to form various derivatives.
Conjugation: It undergoes glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) enzymes, forming SN-38 glucuronide.
Major Products
The major products formed from these reactions include SN-38 glucuronide and other oxidized derivatives, which are crucial for its excretion and reduced toxicity .
科学的研究の応用
SN-38 Hydroxy Acid has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
SN-38 Hydroxy Acid exerts its effects by inhibiting the enzyme DNA topoisomerase I, which is essential for DNA replication and transcription . By stabilizing the cleavable complex formed between DNA and topoisomerase I, this compound induces DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells . The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
類似化合物との比較
SN-38 Hydroxy Acid is unique compared to other similar compounds due to its high potency and specific mechanism of action. Similar compounds include:
Irinotecan: The pro-drug of this compound, less potent but more soluble.
Camptothecin: The parent compound, from which this compound is derived.
Topotecan: Another topoisomerase I inhibitor, used in the treatment of ovarian and small cell lung cancer.
This compound stands out due to its significantly higher cytotoxicity and its role as the active metabolite of irinotecan, making it a crucial compound in cancer therapy .
特性
CAS番号 |
142677-15-4 |
|---|---|
分子式 |
C22H22N2O6 |
分子量 |
410.43 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




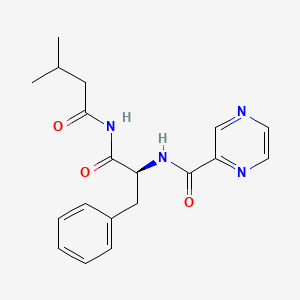
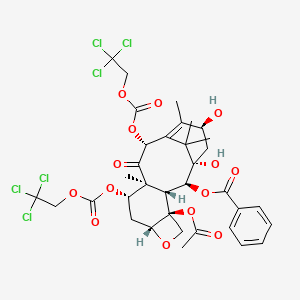
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B601050.png)
